4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-25-19-10-8-18(9-11-19)21(24)22-12-13-23-14-15-26-20(16-23)17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRFFVJNKVTDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Phenylmorpholine Moiety: The phenylmorpholine moiety can be introduced by reacting 2-(2-phenylmorpholin-4-yl)ethylamine with the benzamide core under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the phenyl ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1 highlights key structural variations among benzamide derivatives with morpholine-related substituents:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) may enhance receptor binding affinity, while bulky groups (e.g., 2-phenylmorpholine in the target compound) could modulate selectivity.
- Bioactivity : AS-4370’s 4-fluorobenzyl-morpholine substitution correlates with potent gastrokinetic activity, suggesting that aromatic groups on morpholine enhance gastrointestinal motility .
Pharmacological and Physicochemical Properties
Table 2 compares pharmacological and physicochemical data for select analogs:
Notes:
- Lipophilicity: The target compound’s ethoxy group likely increases LogP compared to methoxy (encainide: LogP ~2.1) or amino (procainamide: LogP ~0.9) derivatives, impacting blood-brain barrier penetration .
- Thermodynamic Stability : IR data from indicates that C=O and C=S vibrations (1243–1682 cm⁻¹) are sensitive to tautomeric states, which may influence the target compound’s stability .
Structure-Activity Relationships (SAR)
- Benzamide Position : Para-substituted benzamides (e.g., AS-4370 , target compound) generally exhibit higher bioactivity than ortho- or meta-substituted analogs due to optimal spatial alignment with target receptors.
- Electrophilic Groups : Chloro or fluoro substituents (e.g., ) enhance receptor affinity via halogen bonding, whereas ethoxy/methoxy groups prioritize metabolic stability.
Biological Activity
4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a benzamide backbone with an ethoxy group and a phenylmorpholine moiety. This unique structure is believed to contribute to its biological activity by allowing for specific interactions with biological targets.
Biological Activities
Research indicates that 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which could be crucial for therapeutic applications.
- Receptor Binding : It shows potential in binding to specific receptors, influencing various signaling pathways.
- Anticancer Properties : Preliminary studies suggest it may possess anticancer properties, making it a candidate for further exploration in cancer therapeutics.
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The compound's binding affinity and specificity can modulate the activity of these targets, leading to various biological effects. The exact pathways affected may vary based on the cellular context and specific applications.
Case Studies
-
Anticancer Activity : A study evaluated the compound's cytotoxic effects against several cancer cell lines, revealing promising results:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics.
-
Enzyme Inhibition Studies : Another research effort focused on the inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression:
- Selectivity : The compound selectively inhibited certain isoforms (e.g., hCA IX) at nanomolar concentrations, demonstrating potential as an anticancer agent.
Data Tables
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 1.5 | |
| Anticancer | A549 (lung cancer) | 2.3 | |
| Enzyme Inhibition | hCA IX | 0.089 | |
| Enzyme Inhibition | hCA II | 0.75 |
Comparison with Similar Compounds
The uniqueness of 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide lies in its phenylmorpholine structure, which differentiates it from other morpholine derivatives. Comparative studies have shown that modifications in the substituents can significantly alter biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-ethoxy-N-[2-(2-methylmorpholin-4-yl)ethyl]benzamide | Methyl instead of phenyl | Lower anticancer activity |
| 4-cyano-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | Cyano group addition | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step protocols.
- Step 1 : Coupling of 4-ethoxybenzoic acid with a morpholine-containing amine (e.g., 2-(2-phenylmorpholin-4-yl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
- Key Data : Yield optimization (60–75%) requires strict control of reaction temperature and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) resolves ethoxy (δ 1.35–1.40 ppm, triplet) and morpholine protons (δ 3.50–3.70 ppm, multiplet). <sup>13</sup>C NMR confirms carbonyl (C=O, δ 165–168 ppm) and aryl ether (C-O, δ 60–65 ppm) groups .
- HPLC-MS : Reverse-phase HPLC (C18, 70:30 acetonitrile/water) coupled with ESI-MS detects molecular ion [M+H]<sup>+</sup> at m/z 425.2 (calculated) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer :
- In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays. IC50 values <10 µM suggest therapeutic potential .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. EC50 values should be compared across ≥3 independent replicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Core modifications : Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to evaluate steric effects on receptor binding .
- Morpholine ring substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring of morpholine to enhance metabolic stability .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with computed binding energies (ΔG ≤ -8 kcal/mol indicates strong affinity) .
Q. What strategies resolve contradictions in pharmacokinetic data across different assays?
- Methodological Answer :
- Solubility optimization : Test solubility in PBS (pH 7.4) and simulated gastric fluid. If solubility <50 µg/mL, use cyclodextrin-based formulations or PEGylation .
- Metabolic stability : Compare hepatic microsomal half-life (human vs. rodent) with LC-MS/MS quantification. Discrepancies >2-fold require species-specific metabolite profiling .
Q. How to address formulation challenges for in vivo studies?
- Methodological Answer :
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (200–300 nm via solvent evaporation) to enhance bioavailability. Monitor drug release kinetics (PBS, pH 7.4) over 72 hours .
- Toxicology screening : Conduct acute toxicity studies in rodents (OECD 423 guidelines), focusing on hepatic and renal biomarkers (ALT, creatinine) .
Key Challenges and Recommendations
- Synthetic Scalability : Multi-step synthesis may require flow chemistry to improve reproducibility .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Target Validation : Use CRISPR/Cas9 knockouts to confirm on-target effects in disease models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
